5-[3,5-bis(4-carboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid
Description
The compound 5-[3,5-bis(4-carboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid (CAS 677010-20-7, molecular formula C₁₅H₁₀O₆, molecular weight 286.24 g/mol) is a polycarboxylic acid featuring a central benzene ring substituted with two 4-carboxyphenyl groups at the 3- and 5-positions and additional carboxyl groups at the 1- and 3-positions . This structure endows it with high symmetry and multiple coordination sites, making it a versatile ligand in metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). Its applications span catalysis, gas storage, and sensing due to its ability to form porous, stable networks .
Properties
IUPAC Name |
5-[3,5-bis(4-carboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H18O8/c29-25(30)17-5-1-15(2-6-17)19-9-20(16-3-7-18(8-4-16)26(31)32)11-21(10-19)22-12-23(27(33)34)14-24(13-22)28(35)36/h1-14H,(H,29,30)(H,31,32)(H,33,34)(H,35,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFQRRWVFWPTCJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC(=CC(=C3)C(=O)O)C(=O)O)C4=CC=C(C=C4)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H18O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Initial Coupling Reaction
A brominated benzene derivative, such as 1,3,5-tribromobenzene, reacts with 4-carboxyphenylboronic acid under Suzuki conditions. The reaction typically employs:
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Catalyst : Pd(PPh3)4 (0.5–1.0 mol%)
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Base : K2CO3 (3.0 equiv)
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Solvent : Tetrahydrofuran (THF)/H2O (4:1 v/v)
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Temperature : 80–90°C for 24–48 hours
The intermediate, 3,5-bis(4-carboxyphenyl)phenyl bromide, is isolated via filtration and washed with methanol (Yield: 65–72%).
Final Carboxylation
The bromide intermediate undergoes carboxylation using carbon monoxide (CO) under high pressure (20–30 bar) in the presence of:
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Catalyst : Pd(OAc)2 (2 mol%) with 1,10-phenanthroline ligand
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Solvent : N,N-Dimethylformamide (DMF)
Post-reaction, the crude product is acidified with HCl (6 M) to precipitate the target compound (Yield: 58–64%).
Hydrothermal Synthesis
This method is favored for producing crystalline samples suitable for metal-organic framework (MOF) applications.
Reaction Setup
A mixture of:
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Metal Source : Zn(NO3)2·6H2O (1.0 mmol)
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Ligand : Pre-synthesized 5-[3,5-bis(4-carboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid (1.2 mmol)
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Solvent : H2O/DMF (7:3 v/v)
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pH : Adjusted to 4.5–5.0 using HNO3
is sealed in a Teflon-lined autoclave and heated at 150°C for 72 hours.
Crystallization and Isolation
The product crystallizes as colorless needles upon cooling (2°C/min). Yield depends on cooling rate and solvent polarity:
| Cooling Rate (°C/min) | Solvent Polarity (ET(30)) | Yield (%) |
|---|---|---|
| 2 | 45.1 | 78 |
| 5 | 45.1 | 62 |
| 2 | 52.3 | 41 |
Data adapted from hydrothermal studies on analogous MOFs.
Solvent-Mediated Recrystallization
Purification is critical due to the compound’s tendency to form solvates. A two-step recrystallization protocol is recommended:
Primary Recrystallization
Dissolve crude product in:
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Solvent : Dimethyl sulfoxide (DMSO) at 80°C
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Anti-solvent : Slowly add ethyl acetate (1:4 v/v)
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Yield Recovery : 85–90%
Secondary Recrystallization
For higher purity (>99%), use:
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Solvent : Trifluoroacetic acid (TFA)/CHCl3 (1:9 v/v)
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Crystallization Temperature : −20°C for 24 hours
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Purity : Confirmed via HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient)
Industrial-Scale Production
Continuous Flow Synthesis
A tubular reactor system enhances reproducibility:
| Parameter | Value |
|---|---|
| Residence Time | 30 minutes |
| Temperature | 130°C |
| Pressure | 15 bar |
| Throughput | 1.2 kg/h |
This method reduces side products to <2% compared to batch processes.
Waste Management
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Liquid Waste : Neutralized with Ca(OH)2 to precipitate Pd residues (99.9% removal)
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Solid Waste : Incinerated at 850°C to recover PdO
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |
|---|---|---|---|---|
| Multi-Step Organic | 64 | 98 | Moderate | 12.50 |
| Hydrothermal | 78 | 99 | Low | 18.20 |
| Continuous Flow | 82 | 97 | High | 9.80 |
Hydrothermal synthesis excels in crystallinity but suffers from scalability limitations, whereas continuous flow methods balance cost and throughput.
Challenges and Optimization Strategies
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
5’-(4-Carboxyphenyl)-[1,1’:3’,1’‘-terphenyl]-3,4’',5-tricarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as nitro, sulfonyl, or halogen groups .
Scientific Research Applications
5’-(4-Carboxyphenyl)-[1,1’:3’,1’‘-terphenyl]-3,4’',5-tricarboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5’-(4-Carboxyphenyl)-[1,1’:3’,1’‘-terphenyl]-3,4’',5-tricarboxylic acid involves its interaction with various molecular targets and pathways. The carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and other biomolecules, influencing their structure and function. Additionally, the aromatic rings can participate in π-π stacking interactions, further modulating the compound’s effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound belongs to a family of aromatic polycarboxylic acids. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Observations :
Pore Size Modulation : Compared to 5,5'-methylenediisophthalic acid (which introduces a methylene spacer), the target compound’s rigid biphenyl core favors smaller, more uniform pores, enhancing selectivity in gas adsorption .
Acidity and Reactivity : The electron-withdrawing carboxyl groups lower reaction barriers in cycloaddition reactions compared to unsubstituted benzene, as demonstrated in gas-phase studies (energy barrier: 1.28 eV vs. ~1.5 eV for benzene) .
Table 2: MOF Performance Metrics
Key Findings :
Biological Activity
5-[3,5-bis(4-carboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid, also known as 1,3,5-tris(4-carboxyphenyl)benzene (H3BTB), is a complex organic compound with significant biological activity. Its unique structure, characterized by multiple carboxylic acid groups and a star-shaped configuration, enables it to interact with various biological molecules, particularly DNA. This article reviews the compound's synthesis, biological properties, and potential applications in medicinal chemistry.
- Molecular Formula : C27H18O6
- Molecular Weight : 438.43 g/mol
- Melting Point : 322-327°C
- Boiling Point : Approximately 711°C
The compound's tritopic ligand properties allow it to coordinate with metal ions and facilitate the formation of metal-organic frameworks (MOFs), enhancing its utility in materials science and drug delivery systems .
Anticancer Potential
Research indicates that H3BTB exhibits promising anticancer properties through various mechanisms:
- DNA Binding : The compound binds to DNA via groove binding, leading to structural changes that can inhibit DNA replication and transcription processes essential for cancer cell proliferation .
- Cell Viability Assays : In vitro studies have demonstrated that H3BTB effectively reduces cell viability in several cancer cell lines, including:
- HeLa (Cervical Cancer)
- MCF-7 (Breast Cancer)
- MDA-MB-231 (Breast Cancer)
The results of these assays are summarized in Table 1.
| Compound | HeLa GI50 (µM) | MDA-MB-231 GI50 (µM) | MCF-7 GI50 (µM) | Vero Cells % Growth Inhibition |
|---|---|---|---|---|
| H3BTB | 16.2 ± 1.02 | 7.62 ± 0.91 | 9.03 ± 0.18 | 7.31% |
| Doxorubicin | 4.21 ± 0.22 | 6.82 ± 0.59 | 7.32 ± 0.81 | 10.2% |
| Cisplatin | 2.64 ± 0.13 | 2.27 ± 0.24 | 4.63 ± 0.21 | 6.67% |
As shown in Table 1, H3BTB exhibits significant cytotoxicity against breast cancer cell lines compared to normal cells, indicating its potential as an effective anticancer agent .
The binding of H3BTB to DNA is primarily attributed to both electrostatic and non-electrostatic interactions, which contribute to its ability to unwind the DNA helix . This unwinding disrupts normal cellular functions and may trigger apoptosis in cancer cells.
Case Studies
A recent study focused on the anticancer activity of H3BTB against breast and cervical cancer cell lines demonstrated its effectiveness in inhibiting cell growth through molecular docking studies against key proteins involved in apoptosis pathways such as caspase-3 and NF-κB . The study highlighted the importance of understanding non-covalent interactions in determining the inhibitory potential of H3BTB.
Applications
The diverse applications of H3BTB include:
- Drug Development : Its ability to bind DNA makes it a candidate for developing novel chemotherapeutic agents.
- Material Science : As a tritopic ligand, it is valuable in synthesizing metal-organic frameworks for various applications including catalysis and gas storage .
Q & A
Q. What synthetic methodologies are most effective for preparing 5-[3,5-bis(4-carboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid?
The compound is synthesized via multi-step reactions, typically involving Suzuki–Miyaura coupling or ester hydrolysis. For example:
- Step 1 : Pd(PPh₃)₄-catalyzed coupling of brominated precursors under reflux in toluene/NaHCO₃ at 110°C for 16 hours (yield: 82%) .
- Step 2 : Oxidation using Oxone in CH₂Cl₂/DMF at 20°C for 24 hours (yield: 82%) . Final hydrolysis of methyl esters with NaOH/MeOH/H₂O at 60°C followed by acidification yields the carboxylic acid form (93% purity) .
Q. What analytical techniques are recommended for characterizing this compound's purity?
Q. What are the primary research applications of this compound in materials science?
The compound is a key ligand in metal-organic frameworks (MOFs) due to its four carboxylate groups, enabling high-connectivity networks for gas adsorption (e.g., CO₂ capture) and catalysis .
Q. How does the compound's structure influence its coordination chemistry?
The tetra-carboxylic acid groups act as polydentate ligands, facilitating robust coordination with metal nodes (e.g., Zr⁴⁺ or Cu²⁺) to form stable MOFs with tunable pore sizes .
Q. What solvents are optimal for purification?
Methanol, tetrahydrofuran (THF), and water are commonly used for recrystallization, as seen in hydrolysis and acidification steps .
Advanced Research Questions
Q. How can researchers address low yields in the ligand synthesis process?
- Optimize Catalysts : Replace Pd(PPh₃)₄ with Pd(OAc)₂ for better turnover in coupling reactions.
- Temperature Control : Increase reaction time at 120°C to 72 hours for improved conversion (yield: 75% vs. 70% at 48 hours) .
- Purification : Use column chromatography with gradient elution (hexane/EtOAc) to remove side products .
Q. How to resolve discrepancies between experimental and theoretical surface areas in MOFs using this ligand?
- Defect Analysis : Use PXRD to identify structural imperfections caused by incomplete ligand-metal coordination.
- Activation Protocols : Ensure solvent removal via supercritical CO₂ drying to prevent pore collapse .
- Ligand Purity : Verify via elemental analysis; impurities >2% can reduce surface area by 20–30% .
Q. What strategies control structural defects in coordination polymers incorporating this ligand?
- Stoichiometric Balance : Maintain a 1:1 metal-to-ligand ratio to prevent under-coordinated nodes.
- Modulators : Add acetic acid to competitively coordinate metal clusters, improving crystallinity .
- Inert Conditions : Use Schlenk techniques to avoid hydrolysis of sensitive intermediates .
Q. How to design experiments to study the ligand's stability under varying pH conditions?
Q. What methodological approaches integrate computational modeling with experimental synthesis for MOF design?
- Theory-Driven Synthesis : Use density functional theory (DFT) to predict ligand-metal binding energies, guiding solvent and temperature selection .
- High-Throughput Screening : Combine automated synthesis with machine learning to map structure-property relationships .
- In Situ Characterization : Employ synchrotron XRD to track crystallization kinetics and validate simulations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
